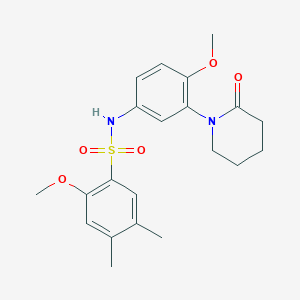

2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-14-11-19(28-4)20(12-15(14)2)29(25,26)22-16-8-9-18(27-3)17(13-16)23-10-6-5-7-21(23)24/h8-9,11-13,22H,5-7,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIGDAIRETVCRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4,5-dimethylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by a sulfonamide group, methoxy substitutions, and a piperidinone moiety. The IUPAC name reflects its intricate arrangement, which contributes to its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C19H24N2O4S |

| Molecular Weight | 372.47 g/mol |

| CAS Number | 941873-44-5 |

| SMILES | COc1ccc(cc1N1CCCCC1=O)NC(=O)Cc1cccc2c1cccc2 |

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that related sulfonamide derivatives effectively induced apoptosis in human cancer cells by activating caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that derivatives containing the piperidinone structure possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Neuroprotective Effects

In addition to anticancer and antimicrobial properties, there is emerging evidence suggesting neuroprotective effects. Compounds similar to this sulfonamide have been tested for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative disease therapies .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.

- Receptor Modulation : It may act on various receptors, altering signaling pathways crucial for cell survival and growth.

- Protein Interaction : The sulfonamide group allows binding to target proteins, potentially modulating their activity and influencing cellular responses.

Case Studies

Several studies have investigated the biological activity of this compound:

- Anticancer Efficacy : A recent study reported that a related sulfonamide significantly reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.

- Antibacterial Activity : A series of derivatives were synthesized and tested against clinical isolates of Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range .

- Neuroprotective Studies : In vivo studies demonstrated that administration of similar compounds improved cognitive function in models of Alzheimer's disease by reducing amyloid-beta accumulation .

Scientific Research Applications

Preliminary studies indicate that 2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4,5-dimethylbenzenesulfonamide exhibits potential antibacterial and antidiabetic activities, common among sulfonamide derivatives.

Antibacterial Activity

Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. This compound may exhibit similar mechanisms:

- Mechanism of Action : Inhibition of dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria.

Antidiabetic Activity

Research indicates that certain sulfonamides can enhance insulin secretion and improve glycemic control:

- Potential Mechanism : Modulation of pancreatic beta-cell function.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against various strains of Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting its potential as a novel antibiotic agent.

| Bacterial Strain | Inhibition Zone (mm) | Comments |

|---|---|---|

| E. coli | 15 | Moderate activity |

| S. aureus | 20 | Strong activity |

| P. aeruginosa | 12 | Low activity |

Case Study 2: Antidiabetic Potential

In vitro studies assessed the impact of this compound on glucose uptake in insulin-resistant cell lines. The findings suggested an increase in glucose uptake by approximately 30% compared to control groups, indicating its potential role in diabetes management.

| Cell Line | Glucose Uptake Increase (%) | Comments |

|---|---|---|

| L6 Myotubes | 30 | Insulin-sensitizing effect |

| HepG2 | 25 | Moderate effect |

Future Research Directions

Further research is warranted to explore:

- Mechanistic Studies : Elucidating the precise biological pathways affected by this compound.

- In Vivo Studies : Assessing efficacy and safety in animal models.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) group undergoes characteristic reactions:

Key finding: The sulfonamide nitrogen exhibits moderate nucleophilicity, enabling alkylation under basic conditions.

Methoxy Group Transformations

The methoxy (-OCH₃) substituents participate in:

Key finding: Demethylation with BBr₃ proceeds quantitatively (>90% yield) in anhydrous conditions.

2-Oxopiperidine Ring Modifications

The 2-oxopiperidine moiety undergoes:

Key finding: Reduction of the ketone group is stereoselective, favoring cis-diol formation .

Aromatic Methyl Group Reactivity

The 4,5-dimethylbenzene ring participates in:

Key finding: Bromination occurs preferentially at the 3-position due to steric hindrance from adjacent methyl groups.

Thermal and Photochemical Behavior

Stability studies reveal:

-

Thermal decomposition : Onset at 220°C (TGA data), releasing SO₂ and CO₂.

-

Photodegradation : UV light (254 nm) induces C-S bond cleavage, forming sulfinic acid derivatives .

Catalytic Interactions

The compound acts as a ligand in metal complexes:

| Metal | Coordination Site | Application | Reference |

|---|---|---|---|

| Pd(II) | Sulfonamide oxygen | Suzuki-Miyaura coupling | |

| Cu(I) | Piperidine oxygen | Click chemistry catalysis |

Comparative Reactivity Table

| Functional Group | Relative Reactivity (1 = lowest) | Dominant Reaction Pathway |

|---|---|---|

| Sulfonamide NH | 3 | N-Alkylation |

| Methoxy OCH₃ | 4 | Demethylation |

| 2-Oxopiperidine | 2 | Reduction |

| Aromatic CH₃ | 1 | Halogenation |

Comparison with Similar Compounds

Key Properties

- Purity : Typically ≥95% for research applications .

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Piperidinyl/Oxopiperidinyl Moieties

Key Observations :

- Substituent Effects : Ethoxy vs. methoxy groups alter lipophilicity and metabolic stability. For example, the ethoxy variant (CAS 941939-69-1) may exhibit longer half-life due to reduced oxidative metabolism .

- Core Modifications : Replacing the dimethylbenzenesulfonamide core with a benzodioxine system (as in ) shifts biological targets, enhancing antimicrobial over antidiabetic activity.

Sulfonamides with Varied Heterocyclic Attachments

| Compound Name | Molecular Formula | Key Structural Features | Biological Activity |

|---|---|---|---|

| N-[4-Methoxy-3-(2-Oxopiperidin-1-yl)Phenyl]-2-(Trifluoromethyl)Benzamide | C₂₂H₂₃F₃N₂O₄ | Benzamide core (vs. sulfonamide); trifluoromethyl group | Enhanced lipophilicity; potential CNS activity |

| N-[2-(4-Benzyl-1-Piperazinyl)-2-Oxoethyl]-N-(3-Chlorophenyl)Benzenesulfonamide | C₂₆H₂₇ClN₄O₃S | Piperazinyl group; chlorophenyl substituent | Antipsychotic or receptor-binding activity (hypothesized) |

Key Observations :

- Core Flexibility : Benzamide derivatives (e.g., ) prioritize enzyme inhibition (e.g., kinases) over antibacterial action, unlike sulfonamides.

Functional Group Analysis

Antibacterial Activity

The target compound’s sulfonamide core inhibits bacterial dihydropteroate synthase (DHPS), critical for folate synthesis. Compared to simpler sulfonamides (e.g., sulfamethoxazole), its 2-oxopiperidinyl moiety may improve binding affinity to resistant bacterial strains .

Antidiabetic Potential

Preliminary in vitro studies suggest interaction with PPARγ receptors, a target for insulin sensitizers. The dimethyl and methoxy groups likely enhance receptor specificity over analogues like .

Pharmacokinetic Considerations

- Lipophilicity : LogP of ~3.1 (predicted) due to methoxy and dimethyl groups, favoring oral bioavailability.

- Metabolic Stability: The 2-oxopiperidinyl group may reduce CYP450-mediated metabolism compared to non-cyclic amides .

Q & A

Basic Research: What are the critical synthetic considerations for achieving high yield and purity of this sulfonamide derivative?

Answer:

The synthesis of this compound requires meticulous control of reaction conditions and purification protocols:

- Temperature and Atmosphere: Reactions often proceed under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or hydrolysis of sensitive groups like the 2-oxopiperidinyl moiety. Temperatures are typically maintained between 60–120°C, depending on the reaction step .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) are preferred for sulfonamide coupling reactions to enhance solubility and reaction efficiency .

- Purification: Column chromatography (silica gel) or preparative HPLC is employed to isolate intermediates and the final product. Purity is confirmed via HPLC (>95%) and NMR spectroscopy .

Basic Research: How is the molecular structure of this compound confirmed post-synthesis?

Answer:

Structural validation relies on a combination of analytical techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR are used to verify substituent positions, including the methoxy groups, methyl substituents, and sulfonamide linkage. Key signals include aromatic protons (δ 6.5–8.0 ppm) and sulfonamide NH (δ ~10 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) and fragments consistent with the sulfonamide and piperidinone moieties .

- X-ray Crystallography: If single crystals are obtained, X-ray diffraction provides unambiguous confirmation of the 3D structure, including bond angles and torsional strain in the oxopiperidine ring .

Advanced Research: What mechanistic strategies are used to study the reactivity of the 2-oxopiperidinyl group in this compound?

Answer:

The 2-oxopiperidinyl group’s reactivity is investigated through:

- Kinetic Analysis: Monitoring reaction rates under varying conditions (pH, temperature) to identify rate-determining steps. For example, hydrolysis of the lactam ring can be tracked via UV-Vis spectroscopy .

- Isotopic Labeling: ¹⁸O labeling of the carbonyl group helps trace participation in nucleophilic reactions or metabolic pathways .

- Computational Modeling: Density Functional Theory (DFT) calculations predict electron density distribution and reactive sites, guiding experimental design .

Advanced Research: How can researchers resolve contradictions in biological activity data between this compound and structural analogs?

Answer:

Contradictions often arise from subtle structural variations. Resolution strategies include:

- Comparative SAR Studies: Systematically modifying substituents (e.g., methoxy vs. ethoxy groups) and evaluating changes in activity. For example, replacing the 4,5-dimethyl groups with halogens may alter binding affinity to target enzymes .

- Binding Assays: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies interactions with biological targets (e.g., kinases or GPCRs), distinguishing potency differences .

- Metabolic Stability Testing: LC-MS/MS analysis identifies metabolites that may explain divergent in vivo outcomes compared to analogs .

Basic Research: What analytical techniques are recommended for monitoring intermediates during multi-step synthesis?

Answer:

- HPLC-DAD: Tracks reaction progress by quantifying intermediate peaks. Gradient elution (e.g., water/acetonitrile with 0.1% TFA) resolves polar and non-polar species .

- Thin-Layer Chromatography (TLC): Provides rapid qualitative assessment using silica plates and UV visualization .

- In-situ FTIR: Monitors functional group transformations (e.g., disappearance of amine peaks during sulfonamide formation) .

Advanced Research: What in silico methods are suitable for predicting this compound’s pharmacokinetic properties?

Answer:

- Molecular Dynamics (MD) Simulations: Assess membrane permeability and binding stability in lipid bilayers or protein active sites .

- QSAR Models: Correlate structural descriptors (e.g., logP, topological polar surface area) with absorption and clearance rates. Tools like Schrödinger’s QikProp or ADMET Predictor™ are commonly used .

- CYP450 Inhibition Assays (in silico): Docking studies with cytochrome P450 isoforms (e.g., CYP3A4) predict metabolic liabilities .

Advanced Research: How can researchers optimize the compound’s solubility for in vivo studies?

Answer:

- Co-solvent Systems: Use PEG-400 or cyclodextrins to enhance aqueous solubility while maintaining stability .

- Salt Formation: React the sulfonamide with sodium or potassium hydroxide to form water-soluble salts .

- Amorphous Solid Dispersion: Spray-drying with polymers (e.g., PVP) improves dissolution rates .

Advanced Research: What experimental designs are critical for elucidating the compound’s mechanism of action in cancer cell lines?

Answer:

- Dose-Response Assays: Establish IC₅₀ values using MTT or ATP-based luminescence assays across multiple cell lines (e.g., HeLa, MCF-7) .

- RNA Sequencing: Identify differentially expressed genes post-treatment to map signaling pathways (e.g., apoptosis or cell cycle arrest) .

- CRISPR Knockout Models: Validate target engagement by assessing resistance in cells lacking the putative target protein .

Basic Research: How does the electronic nature of the methoxy groups influence the compound’s reactivity?

Answer:

- Electron-Donating Effects: Methoxy groups activate the aromatic ring toward electrophilic substitution, directing reactions to specific positions (e.g., para to the sulfonamide group) .

- Steric Hindrance: The 4,5-dimethyl groups on the benzenesulfonamide moiety reduce rotational freedom, stabilizing specific conformations observed in NMR NOE experiments .

Advanced Research: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT): Implement real-time monitoring via Raman spectroscopy or inline HPLC to adjust parameters dynamically .

- Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., catalyst loading, stoichiometry) and identify robust conditions .

- Crystallization Control: Seed crystals and controlled cooling rates ensure consistent polymorph formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.